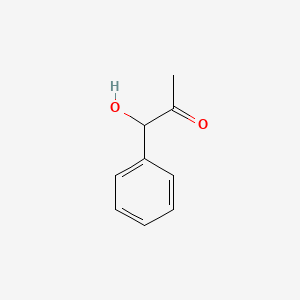

1-hydroxy-1-phenylpropan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-1-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFFNPODXBJBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861683 | |

| Record name | 1-Hydroxy-1-phenylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-63-1 | |

| Record name | 1-Hydroxy-1-phenyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-1-phenyl-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-1-phenylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-1-phenylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-1-phenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETYLCARBINOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549MDP6U9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-hydroxy-1-phenylpropan-2-one discovery and history

An In-Depth Technical Guide to 1-Hydroxy-1-phenylpropan-2-one: Its Discovery, History, and Synthesis

Abstract

This compound, a secondary alpha-hydroxy ketone, represents a significant molecule in the landscape of organic synthesis. While its direct "discovery" is not attributable to a single event, its history is intrinsically linked to the development of foundational carbon-carbon bond-forming reactions, namely the Benzoin and Acyloin condensations. This guide provides a comprehensive overview of the historical context, the evolution of synthetic methodologies—from classical approaches to modern organocatalysis—and the technical protocols for its preparation. We will explore the mechanistic underpinnings of its synthesis, its physicochemical properties, and its role as a valuable synthetic intermediate.

Historical Context: From Benzoin to Crossed Acyloins

The story of this compound begins not with the molecule itself, but with the discovery of its archetypal parent, benzoin. In 1832, Justus von Liebig and Friedrich Wöhler, during their investigations into bitter almond oil (primarily benzaldehyde), first reported the formation of benzoin (2-hydroxy-1,2-diphenylethanone).[1][2][3][4][5] This reaction, the self-condensation of two benzaldehyde molecules, was a landmark discovery. A few years later, Nikolay Zinin improved upon this by introducing cyanide as a catalyst, establishing the classical Benzoin Condensation .[1][2][3]

These early reactions laid the groundwork for the broader class of Acyloin Condensations , which are reductive couplings of carboxylic esters using metallic sodium to form α-hydroxy ketones (acyloins).[6][7][8][9] this compound is the product of a crossed or mixed acyloin-type condensation, a more complex variant where two different carbonyl compounds—in this case, benzaldehyde and acetaldehyde—are coupled.

The primary challenge in crossed condensations is achieving regioselectivity; that is, controlling which aldehyde acts as the nucleophile and which acts as the electrophile to avoid a mixture of self-condensation and crossed-condensation products. The modern synthesis of this compound is a testament to the advancements in catalysis that have overcome this hurdle.

The Advent of N-Heterocyclic Carbene (NHC) Catalysis

A paradigm shift in the synthesis of mixed acyloins occurred with the development of N-heterocyclic carbene (NHC) catalysts, often derived from thiazolium or triazolium salts.[1] These organocatalysts mimic the function of thiamine pyrophosphate (TPP), a natural coenzyme, in facilitating carbonyl group polarity reversal (umpolung).[2][10]

NHCs proved highly effective in catalyzing the crossed acyloin condensation between aromatic aldehydes and acetaldehyde with high regioselectivity and yield.[10] This provided the first truly efficient and direct synthetic route to compounds like this compound, moving them from chemical curiosities to readily accessible building blocks.[10]

The Breslow Mechanism: Unveiling Causality

The efficacy of NHC catalysts is explained by the Breslow mechanism, first proposed in 1958. This mechanism provides the causal framework for the reaction's success:

-

Carbene Formation: A base deprotonates the thiazolium or triazolium salt precursor to generate the nucleophilic NHC.

-

Breslow Intermediate Formation: The NHC attacks the carbonyl carbon of the aromatic aldehyde (benzaldehyde). This is the crucial selective step. The NHC preferentially attacks the aromatic aldehyde due to the resonance stabilization of the resulting intermediate.[10]

-

Umpolung: A proton transfer creates the "Breslow intermediate," a nucleophilic species that effectively reverses the normal electrophilic character of the aldehyde's carbonyl carbon.

-

Nucleophilic Attack: The Breslow intermediate attacks the carbonyl carbon of the second aldehyde (acetaldehyde).

-

Product Formation: The resulting adduct undergoes rearrangement and eliminates the NHC catalyst, which re-enters the catalytic cycle, yielding the final α-hydroxy ketone product.[10]

The diagram below illustrates the key steps in this catalytic cycle.

Caption: NHC-Catalyzed Crossed Acyloin Condensation Workflow.

Detailed Experimental Protocol: NHC-Catalyzed Synthesis

This protocol is a representative procedure for the synthesis of this compound based on established methodologies using NHC catalysis.[10]

Trustworthiness: This protocol incorporates self-validating steps. The reaction is run under an inert atmosphere to prevent oxidative side reactions. The use of excess acetaldehyde favors the crossed-condensation over the self-condensation of benzaldehyde. The final purification by column chromatography ensures the isolation of a high-purity product, verifiable by spectroscopic methods.

Methodology:

-

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the thiazolium salt catalyst (e.g., 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide) (0.1 eq).

-

Add anhydrous solvent (e.g., THF or CH₂Cl₂) and a suitable base (e.g., DBU or K₂CO₃) (1.2 eq).

-

Stir the mixture at room temperature for 20-30 minutes to ensure the in-situ generation of the active N-heterocyclic carbene.

-

-

Reaction Assembly:

-

To the flask containing the generated NHC, add benzaldehyde (1.0 eq) via syringe.

-

Add a significant excess of acetaldehyde (3.0 to 5.0 eq). Causality Note: Using excess acetaldehyde kinetically favors its role as the electrophile, minimizing the formation of benzoin, the self-condensation product of benzaldehyde.[10]

-

Seal the flask and stir the reaction mixture at room temperature.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzaldehyde starting material is consumed (typically 12-24 hours).

-

-

Workup and Purification:

-

Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is critical for its use in further synthetic applications.

| Property | Value | Source |

| IUPAC Name | This compound | [11][12] |

| Synonyms | Phenylacetylcarbinol, α-Hydroxybenzyl methyl ketone | [11][13] |

| CAS Number | 90-63-1 | [12][13][14][15][16] |

| Molecular Formula | C₉H₁₀O₂ | [11][12][17] |

| Molecular Weight | 150.17 g/mol | [11][12] |

| Appearance | Off-white solid or liquid | [13] |

| InChIKey | ZBFFNPODXBJBPW-UHFFFAOYSA-N | [11][17] |

Spectroscopic data for this compound are widely available in chemical databases for verification.[11][17][18]

Alternative Synthetic Routes and Industrial Relevance

While NHC-catalyzed synthesis is a powerful laboratory method, an important industrial route involves biocatalysis. The biotransformation of benzaldehyde using yeast (e.g., Saccharomyces cerevisiae) produces (R)-phenylacetylcarbinol, the (R)-enantiomer of this compound.[14][19] This chiral intermediate is a key precursor in the semi-synthetic production of ephedrine and pseudoephedrine.[19]

The diagram below illustrates the mechanistic logic of the NHC-catalyzed synthesis.

Caption: Mechanistic Pathway of NHC-Catalyzed Synthesis.

Conclusion

The history of this compound is a clear illustration of the progression of synthetic organic chemistry. From the foundational discovery of the benzoin condensation to the development of sophisticated organocatalytic methods, the journey to efficiently synthesize this specific α-hydroxy ketone highlights the ongoing quest for selectivity and control in chemical reactions. Its accessibility has cemented its role as a versatile building block in both academic research and industrial manufacturing, particularly in the synthesis of complex pharmaceutical agents.

References

- 1. Benzoin condensation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Benzoin [chemeurope.com]

- 4. Benzoin (organic compound) - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bspublications.net [bspublications.net]

- 7. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 8. Acyloin Condensation [organic-chemistry.org]

- 9. Acyloin Condensation Reaction and Mechanism And Questions [pw.live]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1-Hydroxy-1-phenyl-2-propanone | C9H10O2 | CID 92733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | LGC Standards [lgcstandards.com]

- 13. CAS 90-63-1: 1-Hydroxy-1-phenyl-2-propanone | CymitQuimica [cymitquimica.com]

- 14. 1-hydroxy-1-phenylacetone | 90-63-1 [chemicalbook.com]

- 15. chemscene.com [chemscene.com]

- 16. 90-63-1 Cas No. | 1-Hydroxy-1-phenyl-2-propanone | Apollo [store.apolloscientific.co.uk]

- 17. spectrabase.com [spectrabase.com]

- 18. 2-Hydroxy-1-phenyl-1-propanone | C9H10O2 | CID 101121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Phenylacetylcarbinol (CAS No. 90-63-1)

Introduction: The Significance of a Chiral Ketol

Phenylacetylcarbinol (PAC), a secondary alpha-hydroxy ketone, is an organic compound of significant interest in the pharmaceutical industry.[1][2] While existing as a racemic mixture (CAS No. 90-63-1), it is the (R)-enantiomer, commonly referred to as L-PAC (levo-PAC) or (R)-(-)-phenylacetylcarbinol, that holds paramount importance.[3][4] This specific stereoisomer serves as a critical chiral precursor in the synthesis of widely used sympathomimetic drugs, including L-ephedrine and D-pseudoephedrine, which are active ingredients in nasal decongestants and anti-asthmatic formulations.[5][6][7][8]

The industrial preference for L-PAC stems from its ability to yield the desired pharmacologically active isomers of ephedrine and pseudoephedrine through a reductive amination process.[9][10] While chemical synthesis routes exist, they often produce a racemic mixture, necessitating challenging and costly resolution steps.[5] Consequently, the biotransformation process, leveraging the enzymatic machinery of microorganisms, has become the predominant method for industrial-scale production of enantiomerically pure L-PAC.[3][9][11] This guide provides a comprehensive technical overview of Phenylacetylcarbinol, focusing on its core properties, biosynthetic pathways, applications, and the analytical methodologies crucial for its characterization.

Section 1: Core Chemical and Physical Properties

Understanding the fundamental properties of Phenylacetylcarbinol is essential for its handling, analysis, and application in synthesis. The compound is a yellow-green liquid or low-melting solid with a distinct floral aroma.[3][12]

Identifiers and Nomenclature

The nomenclature surrounding PAC can be complex due to historical and stereochemical conventions. It is crucial for researchers to recognize its various synonyms to navigate the scientific literature effectively.

| Identifier | Value | Source(s) |

| CAS Number | 90-63-1 (for racemic mixture) | [13][14][15] |

| 1798-60-3 (for (R)-enantiomer, L-PAC) | [3][12] | |

| 53439-91-1 (for (S)-enantiomer) | [16][17] | |

| IUPAC Name | 1-hydroxy-1-phenylpropan-2-one | [3] |

| Synonyms | L-PAC, (R)-PAC, Neuberg's ketol, α-hydroxy benzyl methyl ketone, 1-hydroxy-1-phenylacetone | [3][5][6] |

| Molecular Formula | C₉H₁₀O₂ | [3][13] |

| Molecular Weight | 150.17 g/mol | [2][13] |

| SMILES | CC(=O)--INVALID-LINK--O ((R)-enantiomer) | [3][9] |

Physicochemical Data

The following table summarizes the key physicochemical properties of Phenylacetylcarbinol. These values are critical for designing extraction, purification, and reaction protocols.

| Property | Value | Source(s) |

| Appearance | Yellow-green liquid/oil | [1][3] |

| Melting Point | 9–11 °C (for (R)-enantiomer) | [3] |

| Boiling Point | 253 °C (at 760 mmHg) | [3][13] |

| 124-125 °C (at 12 mmHg) | [3] | |

| Density | 1.119 g/cm³ | [3][13] |

| Flash Point | 104.6 °C | [13] |

| Solubility | Insoluble in water; Freely soluble in alcohols, ether, and aromatic solvents | [3] |

| pKa | 12.33 ± 0.20 (Predicted) | [1] |

Section 2: Synthesis via Microbial Biotransformation

The stereoselective synthesis of L-PAC is a classic example of industrial biotechnology. The process harnesses the enzyme Pyruvate Decarboxylase (PDC), found in various yeast species, to catalyze an acyloin condensation reaction.[4][18]

The Enzymatic Mechanism: A Tale of Two Substrates

The core of the biotransformation is the PDC-catalyzed carboligation of benzaldehyde and an "active acetaldehyde" intermediate.[4] The process begins with the decarboxylation of pyruvate (generated from a sugar source like glucose via glycolysis) by PDC, which requires thiamine pyrophosphate (TPP) and Mg²⁺ as cofactors.[5] This reaction forms a hydroxyethyl-TPP intermediate, which is essentially an enzyme-bound "active acetaldehyde".[4][5] This intermediate can then nucleophilically attack the carbonyl carbon of an exogenously supplied benzaldehyde molecule, forming L-Phenylacetylcarbinol.[4]

However, this pathway is not without competition. The active acetaldehyde can also be released as free acetaldehyde or react with another acetaldehyde molecule to form acetoin.[5] Furthermore, other yeast enzymes, particularly alcohol dehydrogenases (ADHs), can reduce the benzaldehyde substrate to the primary by-product, benzyl alcohol, or reduce the desired L-PAC product to 1-phenyl-1,2-propanediol.[19][20][21] Optimizing L-PAC yield, therefore, involves maximizing the PDC-catalyzed condensation while minimizing these side reactions.

Caption: Enzymatic pathway for L-PAC synthesis in yeast.

Key Microorganisms and Process Considerations

Several yeast species are effective biocatalysts for L-PAC production, with strains of Saccharomyces cerevisiae (baker's yeast) and Candida utilis being the most commonly employed.[3][22] The choice of organism and process conditions is critical for maximizing yield and minimizing by-products.

-

Substrate Toxicity: Benzaldehyde is toxic to yeast cells, which can inhibit enzyme activity and reduce biomass viability.[11][22] This is often mitigated by fed-batch or continuous dosing strategies to maintain a low, steady concentration of benzaldehyde in the fermentation broth.[22]

-

pH and Temperature: The optimal pH for L-PAC production is typically slightly acidic to neutral (pH 5-7).[21][23] Lower temperatures (e.g., 4-6 °C) can favor L-PAC formation over by-products by reducing the activity of competing enzymes like ADH.[21][23]

-

Aeration: Reduced aeration can increase PDC activity, shifting the yeast's metabolism towards fermentation, which is favorable for L-PAC synthesis.[22]

-

Two-Phase Systems: To overcome substrate toxicity and product inhibition, two-phase aqueous-organic systems have been developed.[22][24] An organic solvent (e.g., octanol) can serve as a reservoir for benzaldehyde and continuously extract L-PAC from the aqueous phase, reducing its concentration in the vicinity of the biocatalyst.[24]

Experimental Protocol: Laboratory-Scale L-PAC Synthesis

This protocol describes a typical batch biotransformation using whole-cell Saccharomyces cerevisiae.

Materials:

-

Active dry baker's yeast (S. cerevisiae)

-

D-(+)-Glucose (Dextrose)

-

Benzaldehyde

-

Sodium Pyruvate (optional, can enhance yield)

-

Citrate buffer (0.1 M, pH 6.0)

-

Ethanol

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Shaking incubator or water bath with orbital shaker

-

Centrifuge

-

Separatory funnel

Procedure:

-

Yeast Activation: In a sterile 1 L Erlenmeyer flask, dissolve 55g of glucose in 500 mL of 0.1 M citrate buffer (pH 6.0). Add 44g of active dry yeast.

-

Incubation: Place the flask in a shaking incubator at 30°C and 150 rpm for 45-60 minutes to activate the yeast and initiate glycolysis.[25]

-

Substrate Addition: Prepare a solution of 25 mmol of benzaldehyde in 5 mL of ethanol. This step is crucial as ethanol helps to dissolve the benzaldehyde and increase its bioavailability.[25] Add this solution to the yeast culture.

-

Biotransformation: Continue to incubate the mixture at 30°C with shaking for 1-2 hours. For longer reaction times or higher yields, periodic feeding of benzaldehyde is recommended to avoid toxic concentrations.

-

Harvesting: After the incubation period, stop the reaction by centrifuging the mixture to pellet the yeast cells. Decant the supernatant.

-

Extraction: Transfer the supernatant to a separatory funnel. Perform a liquid-liquid extraction three times with 100 mL portions of ethyl acetate.[25] If an emulsion forms, it can be broken by adding a saturated sodium chloride solution.[25]

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude L-Phenylacetylcarbinol product.

-

Analysis: The yield and purity of the L-PAC can be determined using GC-MS or HPLC analysis.

Section 3: Core Application - Precursor to Ephedrine Alkaloids

The primary industrial application of L-PAC is its role as a key intermediate in the synthesis of ephedrine and pseudoephedrine.[3][5][9][16]

Reductive Amination Pathway

The conversion of L-PAC to these target molecules is achieved through a stereospecific reductive amination reaction.[10] The process involves reacting L-PAC with methylamine, which forms an intermediate imine. This imine is then reduced, typically via catalytic hydrogenation (e.g., using a platinum or palladium catalyst), to yield the final amino alcohol product.[10][21] The stereochemistry of the starting L-PAC molecule dictates the stereochemistry of the final product, making this a highly efficient route to enantiomerically pure pharmaceuticals.

Caption: Synthesis of ephedrine via reductive amination of L-PAC.

Section 4: Safety, Toxicology, and Handling

Phenylacetylcarbinol requires careful handling in a laboratory or industrial setting. It is classified as harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and serious eye irritation.[2][13]

GHS Hazard Information

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4)[2] |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4)[13] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2)[1][2][13] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2)[1][13] |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4)[13] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure)[1][13] |

Recommended Handling and PPE

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Use a lab coat to prevent skin contact.

-

-

Storage: Store in a cool, dry, well-ventilated place (recommended 2°C - 8°C) in a tightly sealed container.[13]

Section 5: Analytical Methodologies

Accurate quantification and characterization of Phenylacetylcarbinol are vital for process monitoring, quality control, and research. Gas chromatography and high-performance liquid chromatography are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both identifying and quantifying PAC and its related by-products (e.g., benzaldehyde, benzyl alcohol) in a reaction mixture.

Sample Protocol Outline:

-

Sample Preparation: Dilute a small aliquot of the reaction supernatant (e.g., the ethyl acetate extract) in a suitable solvent.

-

Instrumentation:

-

Column: A non-polar capillary column, such as a HP-5MS (5% phenyl methyl siloxane), is commonly used.[26]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[26]

-

Injector: Split injection mode is typical to avoid column overloading. Injector temperature around 100°C.[26]

-

Oven Program: An initial temperature of 100°C, held for 1-2 minutes, followed by a ramp of 20-30°C/min up to 280°C.[26]

-

Detector: Mass selective detector operating in electron impact (EI) mode, scanning a mass range of m/z 40-450.[26]

-

-

Data Analysis: Identification is achieved by comparing the retention time and mass spectrum of the analyte to a certified reference standard. Quantification is performed by creating a calibration curve from standards of known concentrations.

High-Performance Liquid Chromatography (HPLC)

HPLC is also widely used, particularly for monitoring the reaction progress in aqueous samples without requiring extraction.

Sample Protocol Outline:

-

Sample Preparation: Centrifuge the culture broth to remove cells. The clear supernatant can often be directly analyzed after appropriate dilution.[27]

-

Instrumentation:

-

Column: A reverse-phase column, such as a Hypersil C18, is effective.[27]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 30:70 v/v) is commonly used.[27]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[27]

-

Detector: UV detector set to a wavelength where PAC shows strong absorbance (e.g., 254 nm).

-

-

Data Analysis: As with GC, identification and quantification are based on comparison with a reference standard and the use of a calibration curve.

Conclusion

Phenylacetylcarbinol, particularly the L-enantiomer, represents a cornerstone of pharmaceutical synthesis, bridging the gap between microbial biotechnology and medicinal chemistry. Its production via yeast-catalyzed biotransformation is a testament to the power and precision of enzymatic processes. For researchers and drug development professionals, a thorough understanding of its properties, the nuances of its synthesis, and the appropriate analytical methods for its characterization is indispensable for innovation in this field. The continued optimization of the L-PAC biotransformation process, potentially through metabolic engineering of producer strains or novel bioreactor design, remains an active and promising area of research.[28]

References

- 1. 1-hydroxy-1-phenylacetone | 90-63-1 [chemicalbook.com]

- 2. Phenylacetylcarbinol, (-)- | C9H10O2 | CID 9920426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylacetylcarbinol - Wikipedia [en.wikipedia.org]

- 4. Biotransformation oif Benzaldehyde into (R)-Phenylacetyl Carbinol by Brettanomyces Lambicus or Their Extracts – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phenylacetylcarbinol [chemeurope.com]

- 10. doras.dcu.ie [doras.dcu.ie]

- 11. researchgate.net [researchgate.net]

- 12. CAS 1798-60-3: (R)-Phenylacetylcarbinol | CymitQuimica [cymitquimica.com]

- 13. Phenylacetylcarbinol | 90-63-1 | FP45058 | Biosynth [biosynth.com]

- 14. lookchem.com [lookchem.com]

- 15. PHENYLACETYLCARBINOL, (+/-)- [drugfuture.com]

- 16. veeprho.com [veeprho.com]

- 17. L-Phenylacetyl Carbinol | 53439-91-1 [chemicalbook.com]

- 18. scite.ai [scite.ai]

- 19. Production of L-phenylacetyl carbinol by biotransformation: product and by-product formation and activities of the key enzymes in wild-type and ADH isoenzyme mutants of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. vuir.vu.edu.au [vuir.vu.edu.au]

- 22. Factors affecting the production of L-phenylacetylcarbinol by yeast: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Production of L-phenylacetylcarbinol (L-PAC) from benzaldehyde using partially purified pyruvate decarboxylase (PDC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. reddit.com [reddit.com]

- 26. daneshyari.com [daneshyari.com]

- 27. researchgate.net [researchgate.net]

- 28. Improving l-phenylacetylcarbinol production in Saccharomyces cerevisiae by in silico aided metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Hydroxy-1-phenylpropan-2-one: Chemical Structure, Stereoisomers, and Analysis

This guide provides a comprehensive technical overview of 1-hydroxy-1-phenylpropan-2-one, a significant chiral α-hydroxy ketone. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, the critical nuances of its stereoisomers, and detailed methodologies for its synthesis and characterization. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding.

Core Molecular Structure and Properties

This compound, also widely known as phenylacetylcarbinol (PAC), is a secondary alpha-hydroxy ketone.[1][2] Its structure consists of a benzene ring attached to a three-carbon chain containing a hydroxyl group on the first carbon (benzylic position) and a ketone group on the second.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| CAS Number | 90-63-1 | [1] |

| Synonyms | Phenylacetylcarbinol (PAC), 1-Hydroxy-1-phenylacetone | [1][2] |

The Critical Role of Stereoisomerism

The carbon atom bearing the hydroxyl group (C1) is a chiral center, meaning this compound exists as a pair of enantiomers: (R)- and (S)-1-hydroxy-1-phenylpropan-2-one.

Figure 2: Enantiomers of this compound.

The spatial arrangement of the substituents around this chiral center is of paramount importance in the pharmaceutical industry. Specifically, the (R)-enantiomer, often referred to as L-phenylacetylcarbinol (L-PAC), is a key precursor in the synthesis of important drugs such as ephedrine and pseudoephedrine.[3] In contrast, the (S)-enantiomer is not pharmacologically active for this purpose. Consequently, stereoselective synthesis or efficient resolution of the enantiomers is a critical aspect of its industrial application.

Synthesis Methodologies: Biocatalytic vs. Chemical Routes

The synthesis of this compound can be approached through both biocatalytic and traditional chemical methods. The choice of method is largely dictated by the desired stereochemical outcome.

Biocatalytic Synthesis of (R)-1-hydroxy-1-phenylpropan-2-one

The production of the pharmacologically active (R)-enantiomer is predominantly achieved through a biotransformation process using yeast, particularly Saccharomyces cerevisiae (baker's yeast).[4][5] This method is favored because it is highly stereoselective, yielding primarily the (R)-isomer, whereas chemical synthesis typically results in a racemic mixture.[5]

The key enzyme in this biotransformation is pyruvate decarboxylase (PDC), which catalyzes the acyloin condensation of benzaldehyde with an activated acetaldehyde intermediate derived from pyruvate.[6]

Figure 3: Biocatalytic synthesis of (R)-phenylacetylcarbinol.

Experimental Protocol: Biocatalytic Synthesis

This protocol is a generalized procedure based on common practices in the field. Optimization of specific parameters may be required depending on the yeast strain and equipment.

-

Inoculum Preparation:

-

Prepare a sterile yeast extract peptone dextrose (YPD) medium (1% yeast extract, 2% peptone, 2% dextrose).

-

Inoculate with a culture of Saccharomyces cerevisiae.

-

Incubate at 30°C with shaking (e.g., 200 rpm) for 24-48 hours to obtain a sufficient cell density.

-

-

Biotransformation:

-

Prepare the transformation medium. A typical medium might consist of a buffer (e.g., citrate buffer, pH 5-6), a carbon source (e.g., glucose), and necessary salts (e.g., MgSO₄).

-

Add the yeast cells from the inoculum culture to the transformation medium.

-

Acclimatize the cells for a short period (e.g., 1 hour) under controlled temperature (e.g., 30°C) and agitation.

-

Add benzaldehyde and a source of acetaldehyde (or a precursor like pyruvate) to the medium. To mitigate substrate toxicity, these are often added in a fed-batch manner over several hours.

-

Continue the incubation for 24-72 hours, monitoring the progress of the reaction.

-

-

Extraction and Purification:

-

Separate the yeast cells from the broth by centrifugation or filtration.

-

Extract the (R)-1-hydroxy-1-phenylpropan-2-one from the supernatant using an organic solvent such as ethyl acetate.

-

The organic extracts can be concentrated under reduced pressure.

-

Further purification can be achieved through techniques like column chromatography or distillation.

-

Causality and Troubleshooting:

-

pH Control: Maintaining a slightly acidic pH (5-6) is crucial for the optimal activity of pyruvate decarboxylase.

-

Substrate Addition: Fed-batch addition of benzaldehyde is often employed to minimize its inhibitory effects on yeast growth and enzyme activity.

-

By-product Formation: Common by-products include benzyl alcohol (from the reduction of benzaldehyde) and acetoin.[6] The formation of these can be influenced by the aeration rate and the specific activity of other yeast enzymes. Reducing conditions can favor benzyl alcohol formation.

Chemical Synthesis of Racemic this compound

Chemical synthesis provides a route to the racemic mixture of (R)- and (S)-1-hydroxy-1-phenylpropan-2-one. This can be useful for producing analytical standards or as a starting point for chiral resolution. A common approach involves the α-hydroxylation of a propiophenone precursor.

Experimental Protocol: Chemical Synthesis (Illustrative)

-

α-Bromination of Propiophenone:

-

Dissolve propiophenone in a suitable solvent (e.g., methanol or acetic acid).

-

Add bromine dropwise at a controlled temperature (e.g., 0-10°C) with stirring.

-

After the addition is complete, allow the reaction to proceed to completion.

-

The resulting α-bromopropiophenone can be isolated by extraction and purified.

-

-

Hydrolysis to the α-Hydroxy Ketone:

-

The α-bromopropiophenone is then hydrolyzed to the corresponding α-hydroxy ketone. This can be achieved by heating with an aqueous solution of a base, such as sodium bicarbonate or calcium carbonate.

-

The reaction mixture is then cooled, and the product is extracted with an organic solvent.

-

The crude product can be purified by crystallization or column chromatography.

-

Analytical Characterization

Accurate characterization of this compound, including the determination of enantiomeric purity, is essential. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography (HPLC or GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Expected signals include:

-

A singlet for the methyl protons (-CH₃).

-

A singlet or a doublet for the hydroxyl proton (-OH), which may exchange with D₂O.

-

A quartet or a complex multiplet for the methine proton (-CH(OH)-).

-

Multiplets in the aromatic region for the phenyl group protons.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. Key signals include:

-

A signal for the methyl carbon.

-

A signal for the methine carbon bearing the hydroxyl group.

-

A signal for the carbonyl carbon.

-

Signals for the aromatic carbons.

-

While standard NMR can confirm the structure of this compound, it cannot distinguish between the enantiomers. To determine enantiomeric purity by NMR, a chiral resolving agent or a chiral solvating agent must be used to induce diastereomeric interactions that result in separate signals for the enantiomers.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods for separating and quantifying the enantiomers of this compound.[7][8]

Principle of Chiral Chromatography:

Enantiomers have identical physical properties in an achiral environment. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Figure 4: Principle of Chiral Chromatographic Separation.

Experimental Protocol: Chiral HPLC

The choice of the chiral stationary phase is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.

-

Column: A common choice would be a column packed with a cellulose or amylose derivative coated on a silica support (e.g., Chiralcel OD, Chiralpak AD).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve good resolution and reasonable analysis time.

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is commonly used.

Experimental Protocol: Chiral GC

For GC analysis, the analyte must be sufficiently volatile and thermally stable. Derivatization may sometimes be necessary.

-

Column: A capillary column coated with a cyclodextrin-based chiral stationary phase is often used.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.

-

Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape.

-

Detector: A Flame Ionization Detector (FID) is commonly used.

Data Analysis:

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Conclusion

This compound is a molecule of significant interest, particularly in the pharmaceutical industry, due to the stereospecific activity of its (R)-enantiomer. A thorough understanding of its structure, stereochemistry, and the available synthetic and analytical methodologies is crucial for researchers and developers in this field. Biocatalysis offers a powerful and elegant solution for the stereoselective synthesis of the desired (R)-enantiomer, while chiral chromatography provides the necessary tools for accurate enantiomeric purity assessment. The protocols and insights provided in this guide are intended to serve as a valuable resource for the successful synthesis, characterization, and application of this important chiral building block.

References

- 1. scite.ai [scite.ai]

- 2. 1-Hydroxy-1-phenyl-2-propanone | C9H10O2 | CID 92733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. mdpi.com [mdpi.com]

- 6. Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Physical Properties of (R)- and (S)-Phenylacetylcarbinol Enantiomers

Introduction: The Significance of Chirality in Phenylacetylcarbinol

Phenylacetylcarbinol (PAC), systematically named 1-hydroxy-1-phenylpropan-2-one, is a chiral α-hydroxy ketone that plays a pivotal role as a precursor in the synthesis of various pharmaceuticals, including the widely used decongestants ephedrine and pseudoephedrine.[1][2][3] The presence of a stereocenter at the carbinol carbon gives rise to two non-superimposable mirror-image forms: (R)-phenylacetylcarbinol and (S)-phenylacetylcarbinol. This stereochemical distinction is of paramount importance, as biological systems, being inherently chiral, often exhibit stereospecific interactions with drug molecules. Consequently, the pharmacological and toxicological profiles of the final drug products are critically dependent on the stereochemistry of the PAC precursor.[4][5][6][7]

This technical guide provides an in-depth exploration of the core physical properties of the (R)-PAC and (S)-PAC enantiomers, offering a comparative analysis essential for researchers, scientists, and professionals engaged in drug development and stereoselective synthesis. We will delve into the experimental methodologies for their characterization and separation, underpinned by the principles of scientific integrity and supported by authoritative references.

Comparative Physical Properties of (R)-PAC and (S)-PAC

Enantiomers, by definition, possess identical physical properties in an achiral environment, with the notable exception of their interaction with plane-polarized light.[8][9] Therefore, properties such as melting point, boiling point, density, and solubility are expected to be identical for both (R)-PAC and (S)-PAC. However, their optical rotations will be of equal magnitude but opposite in direction.[8][10]

While chemical synthesis often yields a racemic mixture (an equal mixture of both enantiomers), biotransformation processes, typically employing yeast fermentation, predominantly produce the pharmacologically active (R)-form.[1][2] The data presented below for (R)-PAC are well-documented. For (S)-PAC, the values are inferred based on the principles of stereochemistry, as specific experimental data for the isolated (S)-enantiomer are less commonly reported due to the primary industrial focus on the (R)-enantiomer.

Table 1: Key Physical Properties of Phenylacetylcarbinol Enantiomers

| Property | (R)-Phenylacetylcarbinol ((R)-PAC) | (S)-Phenylacetylcarbinol ((S)-PAC) |

| Synonyms | l-PAC, (R)-(-)-phenylacetylcarbinol | d-PAC, (S)-(+)-phenylacetylcarbinol |

| CAS Number | 1798-60-3[1] | 90-63-1 (for racemic) |

| Molecular Formula | C₉H₁₀O₂[1][3] | C₉H₁₀O₂ |

| Molar Mass | 150.177 g·mol⁻¹[1] | 150.177 g·mol⁻¹ |

| Appearance | Yellow-green liquid[1] | Yellow-green liquid (expected) |

| Density | 1.119 g/cm³[1] | 1.119 g/cm³ (expected) |

| Melting Point | 9–11 °C (48–52 °F; 282–284 K)[1] | 9–11 °C (48–52 °F; 282–284 K) (expected) |

| Boiling Point | 253 °C (487 °F; 526 K) at 760 mmHg[1] | 253 °C (487 °F; 526 K) at 760 mmHg (expected) |

| 124-125 °C at 12 mmHg[1] | 124-125 °C at 12 mmHg (expected) | |

| Optical Rotation | Levorotatory (-)[1] | Dextrorotatory (+) (expected) |

| Solubility | Insoluble in water. Freely soluble in alcohols, ether, and aromatic solvents.[1] | Insoluble in water. Freely soluble in alcohols, ether, and aromatic solvents (expected). |

Experimental Methodologies for Enantiomer Characterization

The accurate determination of the physical properties and enantiomeric purity of PAC is crucial for quality control and process development in the pharmaceutical industry. The following section details the key experimental protocols.

Determination of Optical Rotation: Polarimetry

Polarimetry is the definitive technique for distinguishing between enantiomers. It measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound.[11][12][13]

Protocol for Polarimetry of PAC Enantiomers:

-

Sample Preparation:

-

Accurately weigh a sample of the PAC enantiomer.

-

Dissolve the sample in a suitable achiral solvent (e.g., ethanol, methanol, or chloroform) in a volumetric flask to a known concentration (e.g., 1 g/100 mL).

-

Ensure the solution is clear and free of undissolved particles.

-

-

Instrumentation and Measurement:

-

Use a calibrated polarimeter.

-

Set the wavelength to the sodium D-line (589 nm).

-

Calibrate the instrument with the pure solvent (blank).

-

Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Measure the observed angle of rotation (α).

-

-

Calculation of Specific Rotation ([α]):

-

The specific rotation is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Causality in Experimental Choices:

-

Solvent Selection: The solvent must be achiral to avoid any contribution to the optical rotation. The solubility of PAC in the chosen solvent is also a critical factor.[1][14][15][16]

-

Wavelength: The sodium D-line is a standard wavelength for reporting specific rotation, ensuring consistency and comparability of data across different laboratories.

-

Concentration: The concentration must be carefully controlled as the observed rotation is directly proportional to it.

Caption: Workflow for determining the specific rotation of PAC enantiomers.

Enantiomeric Purity and Separation: Chiral Chromatography

Chiral chromatography is the cornerstone for separating and quantifying enantiomers in a racemic or enantioenriched mixture.[17][18][19] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common techniques.

Protocol for Chiral HPLC Separation of PAC Enantiomers:

-

System Preparation:

-

Equip an HPLC system with a chiral column, such as one with a polysaccharide-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H).

-

Prepare a mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.

-

Degas the mobile phase thoroughly.

-

-

Method Parameters:

-

Flow Rate: Set to a typical analytical flow rate (e.g., 1.0 mL/min).

-

Column Temperature: Maintain a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

-

Detection: Use a UV detector set to a wavelength where PAC absorbs strongly (e.g., 254 nm).

-

Injection Volume: Inject a small, precise volume of the sample solution (e.g., 10 µL).

-

-

Data Analysis:

-

The two enantiomers will elute at different retention times.

-

Integrate the peak areas of the (R)-PAC and (S)-PAC peaks.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] × 100

-

Causality in Experimental Choices:

-

Chiral Stationary Phase (CSP): The CSP is the heart of the separation. Polysaccharide-based CSPs are widely used due to their broad applicability and excellent resolving power for a wide range of chiral compounds. The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

-

Mobile Phase Composition: The ratio of the non-polar solvent to the polar modifier is critical. It influences the retention times and the resolution between the enantiomeric peaks. A systematic optimization of this ratio is essential for developing a robust separation method.[20]

Caption: Workflow for the chiral HPLC separation and analysis of PAC enantiomers.

Conclusion

A thorough understanding of the distinct physical properties of (R)-PAC and (S)-PAC is fundamental for the development of safe and effective pharmaceuticals. While their properties in an achiral environment are identical, their opposing optical activities provide a clear means of differentiation. The experimental protocols outlined in this guide, particularly polarimetry and chiral chromatography, represent the industry-standard methodologies for the characterization and quality control of these critical chiral intermediates. Adherence to these scientifically sound and validated procedures ensures the stereochemical integrity of the final active pharmaceutical ingredients, ultimately contributing to the overall quality and efficacy of the medicine.

References

- 1. Phenylacetylcarbinol - Wikipedia [en.wikipedia.org]

- 2. Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylacetylcarbinol [chemeurope.com]

- 4. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rroij.com [rroij.com]

- 9. researchgate.net [researchgate.net]

- 10. Optical rotation - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 16. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 18. Chiral analysis - Wikipedia [en.wikipedia.org]

- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel behavior of the chromatographic separation of linear and cyclic polymers - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and pKa value of 1-hydroxy-1-phenylpropan-2-one

An In-Depth Technical Guide to the Physicochemical Properties of 1-hydroxy-1-phenylpropan-2-one

Introduction

This compound, also known by synonyms such as phenylacetylcarbinol, is a secondary alpha-hydroxy ketone of significant interest in organic synthesis and pharmaceutical development.[1][2] Its molecular structure, featuring a hydroxyl group alpha to a carbonyl group and adjacent to a phenyl ring, imparts a unique combination of chemical reactivity and physical properties. Understanding these characteristics, specifically its solubility profile and acid dissociation constant (pKa), is fundamental for its effective application.

This guide provides a comprehensive analysis of the solubility and pKa of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only empirical data but also the theoretical underpinnings and detailed experimental protocols necessary for practical application. We will delve into the causality behind its behavior in various solvent systems and its acidic nature, providing a robust framework for its use in laboratory and industrial settings.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound provides a foundational overview of the compound. These values are critical for predicting its behavior in various experimental and formulation contexts.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [1][3][4] |

| Molecular Weight | 150.17 g/mol | [1][5] |

| Appearance | White to pale yellow crystalline solid or oil | [2][3] |

| Melting Point | 123-124 °C | [2][5] |

| Boiling Point | ~253 °C | [2][6] |

| Predicted pKa | 12.33 ± 0.20 | [2][6] |

| LogP | 1.309 | [6] |

Part 1: Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability, formulation possibilities, and reaction kinetics. The structure of this compound, containing both polar (hydroxyl, carbonyl) and non-polar (phenyl ring, methyl group) moieties, results in a nuanced solubility profile.

Theoretical Basis of Solubility

The principle of "like dissolves like" governs solubility. The polar hydroxyl (-OH) and carbonyl (C=O) groups are capable of forming hydrogen bonds with polar protic solvents like water.[7][8] However, the non-polar phenyl ring and the overall carbon backbone introduce significant hydrophobic character. For a molecule of this size, the influence of the hydrophobic portion often dominates, leading to limited aqueous solubility.[7][8] Conversely, in organic solvents such as ethanol, ether, and chloroform, the non-polar regions of the molecule can interact favorably through van der Waals forces, while the polar groups can still engage in dipole-dipole interactions, leading to much higher solubility.[3]

Observed Solubility Data

As predicted by its structure, this compound exhibits the following solubility characteristics:

-

Water: Relatively insoluble to sparingly soluble.[3]

-

Organic Solvents: Soluble in ethanol, ether, chloroform (slightly), and methanol (slightly).[2][3][6]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is a gold-standard technique for determining the aqueous solubility of a compound. This protocol ensures the establishment of a true equilibrium between the dissolved and undissolved solute.

Causality: This method is chosen for its simplicity and reliability. Achieving equilibrium is critical, as premature measurement can lead to a significant underestimation of solubility. Temperature control is paramount because solubility is a temperature-dependent property.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, ethanol) in a sealed, temperature-controlled vessel. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is established. A preliminary study can determine the time required to reach equilibrium.

-

Phase Separation: Cease agitation and allow the mixture to stand, permitting the undissolved solid to settle. Centrifugation or filtration (using a filter that does not adsorb the solute) is then used to separate the saturated solution from the excess solid.

-

Quantification: Accurately measure the concentration of the solute in the clear, saturated solution. High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are commonly employed for this purpose, using a pre-established calibration curve.

-

Calculation: Express the solubility in units such as mg/L, g/100mL, or mol/L.

Caption: Workflow for Shake-Flask Solubility Determination

Part 2: pKa Value and Acidity

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in a solution. For this compound, the primary acidic proton is that of the hydroxyl group.

Theoretical Basis of Acidity

-

Hydroxyl Proton: The pKa of this compound is predicted to be approximately 12.33, indicating it is a very weak acid, weaker than phenols but stronger than simple aliphatic alcohols.[2][6] This acidity stems from the deprotonation of the hydroxyl group to form an alkoxide ion.

-

Keto-Enol Tautomerism: Like other ketones with α-hydrogens, this compound can undergo keto-enol tautomerism.[9][10][11] This is an equilibrium between the keto form (the standard structure) and the enol form, which features a carbon-carbon double bond and a hydroxyl group.[12] This process is catalyzed by both acid and base.[13] While the keto form is generally heavily favored, the formation of the enolate intermediate under basic conditions is responsible for the acidity of the α-hydrogen (pKa ~19-21 for typical ketones), though this is much less acidic than the hydroxyl proton.[9][11]

Experimental Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and standard method for determining the pKa of a substance.[14] It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Causality: This method directly measures the change in proton concentration (pH) as the acidic site is neutralized by a base. The pKa is determined from the titration curve at the point of half-neutralization, where the concentrations of the acid and its conjugate base are equal, providing a direct measurement of the equilibrium constant.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent. Due to its limited water solubility, a co-solvent system (e.g., water-methanol or water-ethanol) may be necessary. The solution must be free of dissolved CO₂, which can interfere with the measurement.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. Use a micro-burette to add the titrant.

-

Titrant: Use a standardized, carbonate-free solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).

-

Titration Process: Add small, precise increments of the NaOH titrant to the sample solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination: Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot). The volume of titrant at the point halfway to the equivalence point corresponds to the half-equivalence point. The pH at this half-equivalence point is equal to the pKa of the compound.

Caption: Workflow for Potentiometric pKa Determination

Conclusion and Implications

The physicochemical properties of this compound—specifically its limited aqueous solubility, good solubility in organic solvents, and its character as a very weak acid (pKa ≈ 12.33)—are direct consequences of its molecular structure. This guide has provided both the theoretical framework to understand these properties and the practical, validated protocols to measure them accurately. For professionals in drug development, this information is vital for designing formulations that can achieve adequate bioavailability. For synthetic chemists, it informs the choice of appropriate solvents and reaction conditions, particularly concerning pH, to ensure optimal yield and prevent unwanted side reactions such as the α-ketol rearrangement.[15][16] A thorough understanding of these fundamental parameters is, therefore, an indispensable prerequisite for the successful application of this versatile compound.

References

- 1. 1-Hydroxy-1-phenyl-2-propanone | C9H10O2 | CID 92733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-hydroxy-1-phenylacetone | 90-63-1 [chemicalbook.com]

- 3. CAS 90-63-1: 1-Hydroxy-1-phenyl-2-propanone | CymitQuimica [cymitquimica.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. echemi.com [echemi.com]

- 6. lookchem.com [lookchem.com]

- 7. embibe.com [embibe.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 13. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

- 15. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]

- 16. organicreactions.org [organicreactions.org]

Quantum Chemical Blueprint: An In-depth Technical Guide to 1-hydroxy-1-phenylpropan-2-one for Drug Discovery Professionals

Foreword: From Molecular Structure to Biological Function

In the intricate landscape of modern drug discovery, understanding a molecule's electronic structure is paramount to predicting its behavior, reactivity, and ultimate therapeutic potential. Simple structural diagrams provide a starting point, but the true drivers of molecular interactions lie in the subtle distribution of electrons and the energetic landscape of quantum orbitals. This guide provides an in-depth exploration of 1-hydroxy-1-phenylpropan-2-one, a versatile alpha-hydroxy ketone, through the lens of quantum chemistry.

For researchers, medicinal chemists, and drug development professionals, this document serves as a technical manual. It moves beyond a superficial overview to detail not only the key quantum chemical descriptors of this molecule but also the rigorous computational protocols required to derive them. By explaining the causality behind methodological choices and embedding self-validating systems within these protocols, we aim to provide a framework for generating reliable, reproducible, and insightful computational data. Our goal is to empower you to harness the predictive power of quantum chemistry in your own research endeavors.

The Strategic Importance of this compound in Synthesis

This compound, a secondary alpha-hydroxy ketone, is more than a simple organic molecule; it is a valuable synthon in the construction of complex, biologically active compounds.[1][2] Its utility stems from the presence of multiple reactive sites—a hydroxyl group, a ketone, and an aromatic ring—which allow for a diverse range of chemical transformations.[3][4][5] This structural versatility makes it a key building block in the synthesis of various heterocyclic compounds, a class of molecules frequently found at the core of many pharmaceuticals.[3][4][5]

Alpha-hydroxy ketones, in general, are recognized as important precursors in the development of novel therapeutics, including antidepressants, fungicides, and even antitumor agents.[6] Understanding the electronic and structural properties of this compound at a quantum level can, therefore, provide invaluable insights into its reactivity and guide its application in the synthesis of next-generation drug candidates.

The Computational Chemist's Toolkit: Methodological Deep Dive

To dissect the electronic intricacies of this compound, we turn to the robust and widely validated methods of computational quantum chemistry. The protocols outlined here are designed to be both rigorous and practical, providing a clear pathway for researchers to replicate and build upon these findings.

The Theoretical Foundation: Density Functional Theory (DFT)

At the heart of our investigation is Density Functional Theory (DFT), a computational method that has become a cornerstone of modern chemistry for its balance of accuracy and computational efficiency.[7][8] DFT allows us to calculate the electronic structure of a molecule by modeling its electron density, from which all other electronic properties can be derived.[7] For our analysis of this compound, we will employ the widely-used B3LYP hybrid functional.[9][10][11] This functional has a long-standing track record of providing reliable results for a broad range of organic molecules.[9][10]

Basis Sets: The Language of Electrons

To mathematically describe the distribution of electrons in the molecule, we will use the Pople-style basis set, specifically 6-31G. This basis set provides a good compromise between computational cost and accuracy for molecules of this size.[7][12] It is crucial to acknowledge that while more extensive basis sets can offer higher accuracy, the B3LYP/6-31G level of theory is a well-established and validated starting point for obtaining meaningful quantum chemical descriptors for drug-like organic molecules.[11]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the precise steps to perform a comprehensive quantum chemical analysis of this compound using a computational chemistry software package such as Gaussian.[13]

Step 1: Molecular Geometry Optimization The first and most critical step is to determine the molecule's most stable three-dimensional conformation. This is achieved by performing a geometry optimization, which systematically adjusts the bond lengths, angles, and dihedrals to find the structure with the lowest possible energy.

Step 2: Frequency Calculation and Verification Following optimization, a frequency calculation is performed. This serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it provides thermodynamic data such as zero-point vibrational energy.

Step 3: Calculation of Quantum Chemical Descriptors With the optimized geometry, a single-point energy calculation is performed to derive the key quantum chemical descriptors. This includes:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital.

-

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface.

-

Mulliken Atomic Charges: An estimation of the partial charge on each atom in the molecule.

The following diagram illustrates this computational workflow:

Core Quantum Chemical Descriptors of this compound

Frontier Molecular Orbitals: The Vanguard of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are at the forefront of chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[13] A smaller gap generally implies higher reactivity.

| Descriptor | Expected Value (Illustrative) | Significance in Drug Development |

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's potential to act as an electron donor in reactions. |

| LUMO Energy | ~ -1.0 eV | Indicates the molecule's potential to act as an electron acceptor. |

| HOMO-LUMO Gap | ~ 5.5 eV | A moderate gap suggests a balance of stability and reactivity, desirable for a drug candidate. |

The distribution of the HOMO and LUMO across the molecule is also highly informative. We can anticipate that the HOMO will have significant contributions from the electron-rich phenyl ring and the oxygen atoms, while the LUMO will be more localized on the carbonyl group and the aromatic ring, indicating these as likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP): A Map of Molecular Interactions

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, including biological targets like proteins.[13] The MEP is color-coded to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, we expect to see:

-

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, highlighting their role as hydrogen bond acceptors.

-

Positive Potential (Blue): Located around the hydroxyl hydrogen, indicating its potential as a hydrogen bond donor.

-

Neutral/Slightly Negative Potential (Green): Across the surface of the phenyl ring.

The following diagram illustrates the logical relationship between MEP regions and potential intermolecular interactions:

Mulliken Atomic Charges: Quantifying Atomic Contributions

Mulliken population analysis provides a method for estimating the partial charge on each atom within the molecule.[14] While these charges are basis-set dependent and should be interpreted with some caution, they offer valuable insights into the intramolecular charge distribution and can help identify atoms that are particularly electron-rich or electron-poor.

Expected Mulliken Charges for this compound:

| Atom | Expected Charge (Illustrative) | Significance |

| Carbonyl Oxygen | Highly Negative | A primary site for electrophilic attack and hydrogen bonding. |

| Hydroxyl Oxygen | Negative | Another key site for hydrogen bonding. |

| Carbonyl Carbon | Positive | Susceptible to nucleophilic attack. |

| Hydroxyl Hydrogen | Positive | The most acidic proton, involved in hydrogen bonding. |

| Aromatic Carbons | Slightly Negative/Neutral | Contribute to the overall electronic character of the molecule. |

This charge distribution reinforces the information gleaned from the MEP map and provides a quantitative basis for understanding the molecule's reactivity.

Trustworthiness and Validation: Ensuring Scientific Integrity

The reliability of computational predictions is paramount.[15] To ensure the trustworthiness of the data generated through the protocols described in this guide, the following self-validating systems and best practices should be adhered to:

-

Method and Basis Set Justification: The choice of the B3LYP functional and 6-31G* basis set is grounded in extensive literature validation for organic molecules.[9][10][11] For higher accuracy, especially for properties like reaction barriers, benchmarking against more advanced methods or larger basis sets is recommended.

-

Convergence Criteria: All geometry optimizations must meet stringent convergence criteria to ensure that a true energy minimum has been located.

-

Experimental Correlation: Whenever possible, calculated properties should be correlated with experimental data. For instance, calculated vibrational frequencies can be compared to experimental IR spectra.

-

Transparent Reporting: All computational details, including the software version, the exact functional and basis set used, and the convergence criteria, must be clearly reported to ensure reproducibility.[15]

Conclusion: A Quantum Leap in Drug Design

This compound is a molecule of significant interest to the drug development community due to its synthetic versatility. This guide has provided a comprehensive framework for understanding its electronic properties through the application of quantum chemical calculations. By detailing not just the "what" but also the "how" and "why" of these computational methods, we have aimed to equip researchers with the knowledge to confidently apply these powerful predictive tools.

The quantum chemical descriptors discussed—frontier molecular orbitals, molecular electrostatic potential, and Mulliken charges—collectively paint a detailed picture of the molecule's reactivity and potential for intermolecular interactions. This information can guide the rational design of novel synthetic pathways and the development of new drug candidates with improved efficacy and pharmacokinetic profiles. As computational chemistry continues to evolve, the principles and practices outlined in this guide will remain fundamental to the data-driven future of drug discovery.

References

- 1. CAS 90-63-1: 1-Hydroxy-1-phenyl-2-propanone | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. juser.fz-juelich.de [juser.fz-juelich.de]

- 7. reddit.com [reddit.com]

- 8. alliedacademies.org [alliedacademies.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: understanding and correcting the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 13. DFT-based prediction of reactivity of short-chain alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. dovepress.com [dovepress.com]

Navigating the Isomeric Landscape of C9H10O2: A Technical Guide for Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the molecular formula C9H10O2 represents a fascinating nexus of structural diversity and pharmacological potential. The seemingly simple arrangement of nine carbon, ten hydrogen, and two oxygen atoms gives rise to a vast array of structural isomers, each possessing unique physicochemical properties, spectroscopic signatures, and, most importantly, distinct biological activities. This guide provides an in-depth exploration of the key structural isomers of C9H10O2, offering a technical framework for their synthesis, characterization, and strategic application in modern drug discovery.

The Concept of Structural Isomerism: More Than Just a Formula